1-(1-benzylpiperidin-4-yl)-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-3-ol
Description
This compound features a benzylpiperidine core linked to a 2,5-dihydro-1H-pyrrole ring substituted with an imino group and a hydroxyl group. The pyrrole ring is further functionalized with a 4-(4-methoxyphenyl)-1,3-thiazol-2-yl moiety. The hydroxyl and imino groups provide hydrogen-bond donor/acceptor sites, which are critical for binding affinity in receptor-ligand interactions .
Properties
IUPAC Name |
1-(1-benzylpiperidin-4-yl)-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2H-pyrrol-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O2S/c1-32-21-9-7-19(8-10-21)22-17-33-26(28-22)24-23(31)16-30(25(24)27)20-11-13-29(14-12-20)15-18-5-3-2-4-6-18/h2-10,17,20,27,31H,11-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDWZBGUTUMIMPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)C3=C(CN(C3=N)C4CCN(CC4)CC5=CC=CC=C5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-benzylpiperidin-4-yl)-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-3-ol involves multiple steps, including the formation of the piperidine ring, the thiazole ring, and the pyrrole ring
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(1-benzylpiperidin-4-yl)-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution may result in substituted compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1-benzylpiperidin-4-yl)-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Features
Key Observations :
- Thiazole vs. Benzimidazole/Thiadiazole: The target compound’s thiazole ring (electron-rich due to methoxyphenyl) may favor interactions with aromatic residues in enzymes, whereas benzimidazole (CAS: 459137-97-4) could engage in stronger π-π stacking .
- Substituent Effects : The 4-methoxyphenyl group in the target compound balances lipophilicity and polarity, contrasting with the 4-fluorophenyl (CAS: 459137-97-4) and 4-chlorophenyl (CAS: SALOR-INT L434329-1EA) groups, which increase electronegativity and hydrophobicity, respectively .
- Hydrogen-Bonding Capacity: The hydroxyl group in the target compound and CAS: 459137-97-4 provides distinct hydrogen-bond donor sites, while the thiol group in CAS: 866142-48-5 may form disulfide bonds or coordinate metal ions .
Computational Analysis of Molecular Interactions
Docking Studies :
AutoDock4 () simulations suggest that the methoxyphenyl-thiazole moiety in the target compound binds to hydrophobic pockets in hypothetical receptor models, with the hydroxyl group forming hydrogen bonds to catalytic residues (e.g., serine or aspartic acid). Comparatively, CAS: 459137-97-4’s benzimidazole may occupy larger aromatic binding sites due to its planar structure .
Electronic Properties :
The imino group’s lone pair electrons in the target compound may also enhance nucleophilicity.
Pharmacological Implications
- CAS: 459137-97-4 : Benzimidazole derivatives are associated with kinase inhibition .
- CAS: 866142-48-5 : Triazole-thiols often exhibit antimicrobial properties .
- Target Compound : The combination of thiazole and hydroxyl groups may target enzymes like cyclooxygenase or tyrosine kinases, though experimental validation is needed.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
